molecular formula C6H7BClNO2 B6337991 2-Chloro-3-methylpyridine-4-boronic acid CAS No. 2096341-42-1

2-Chloro-3-methylpyridine-4-boronic acid

Cat. No.: B6337991
CAS No.: 2096341-42-1
M. Wt: 171.39 g/mol
InChI Key: GDEMNHNLYRDTAE-UHFFFAOYSA-N
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Description

2-Chloro-3-methylpyridine-4-boronic acid is a chemical compound intended for use as an organic synthesis intermediate and building block in laboratory research and development. As a heterocyclic boronic acid, its primary research value lies in its application in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form new carbon-carbon bonds . This is a crucial process in the discovery and development of novel compounds, including active pharmaceutical ingredients. Boronic acids like this one are stable, generally non-toxic, and are considered versatile intermediates in medicinal chemistry . The presence of both the boronic acid group and the chloro and methyl substituents on the pyridine ring makes it a valuable scaffold for constructing more complex molecules. The chloro group can serve as a point for further functionalization, while the methyl group can influence the electronic properties and bioavailability of the resulting compounds . Researchers utilize this compound as a key intermediate in the synthesis of potential therapeutic agents. Disclaimer: The information presented is based on data from structurally similar pyridinyl boronic acids. The specific properties and applications for the 4-boronic acid isomer may vary. It is the responsibility of the researcher to fully characterize this compound and determine its suitability for their specific application. Handling and Safety: Please refer to the Safety Data Sheet (SDS) before use. This product is for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(2-chloro-3-methylpyridin-4-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BClNO2/c1-4-5(7(10)11)2-3-9-6(4)8/h2-3,10-11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDEMNHNLYRDTAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=NC=C1)Cl)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Reactivity and Transformative Potential of 2 Chloro 3 Methylpyridine 4 Boronic Acid

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and various organic halides or triflates. 2-Chloro-3-methylpyridine-4-boronic acid is a competent partner in these reactions, offering a pathway to a diverse array of substituted pyridine (B92270) derivatives.

The success of the Suzuki-Miyaura coupling of this compound hinges on the selection of an appropriate catalytic system.

Palladium-based Catalysts: Palladium catalysts are the most extensively used for Suzuki-Miyaura reactions. libretexts.org A variety of palladium sources can be employed, including Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄, often in combination with phosphine (B1218219) ligands. libretexts.orgnih.gov For challenging substrates like 2-chloropyridines, the use of bulky, electron-rich phosphine ligands can be crucial for achieving high yields. researchgate.net N-heterocyclic carbene (NHC) palladium complexes have also emerged as highly effective catalysts, particularly for the coupling of less reactive heteroaryl chlorides in aqueous media. researchgate.net For instance, a (NHC)Pd(cinn)Cl complex has been successfully used for the Suzuki-Miyaura reaction of heteroaryl halides with arylboronic acids. researchgate.net

Rhodium-based Catalysts: While less common than palladium, rhodium catalysts have shown significant promise, especially in asymmetric Suzuki-Miyaura type reactions. researchgate.netacs.orgsigmaaldrich.com These catalytic systems, often featuring chiral ligands like (S)-Segphos, can achieve high enantioselectivity in the formation of C(sp²)–C(sp³) bonds. acs.orgsigmaaldrich.com Rhodium catalysts have been successfully applied to the coupling of heteroaryl boronic acids with racemic allylic chlorides, affording products with multiple contiguous stereocenters in high yield and enantiomeric excess. acs.org The choice of ligand and reaction conditions can be tuned to favor either conjugate addition or Heck-type coupling products when reacting aryl boronic acids with α,β-unsaturated carbonyl compounds. rsc.org

Nickel-based Catalysts: Nickel catalysis offers a cost-effective alternative to palladium and has demonstrated efficacy in coupling a broad range of substrates, including challenging heterocycles. nih.govresearchgate.net Catalysts like Ni(cod)₂ with phosphine ligands, or air-stable precursors such as NiCl₂·6H₂O, have been successfully employed. nih.govorganic-chemistry.org Nickel catalysts have proven effective for the cross-coupling of phenols and arylboronic acids through in situ activation. researchgate.net The ProPhos ligand, designed to facilitate transmetalation, has shown high efficiency in the Suzuki-Miyaura coupling of various heteroarenes. nih.gov

Interactive Data Table: Catalytic Systems for Suzuki-Miyaura Coupling of Pyridine Derivatives

Catalyst TypePrecursor ExamplesLigand ExamplesKey Advantages
PalladiumPd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄PPh₃, dppf, NHCsBroad applicability, high functional group tolerance
Rhodium[Rh(C₂H₄)Cl]₂(S)-SegphosHigh enantioselectivity in asymmetric couplings
NickelNi(cod)₂, NiCl₂·6H₂OPPh₂, ProPhosCost-effective, effective for challenging heterocycles

Substrate Scope and Compatibility with Various Electrophilic Partners (e.g., Aryl Halides, Heteroaryl Halides, Sulfonyl Fluorides)

This compound demonstrates considerable versatility in its coupling reactions with a range of electrophilic partners.

Aryl Halides: The Suzuki-Miyaura reaction readily couples this compound with a wide variety of aryl halides (iodides, bromides, and chlorides). nih.govacs.org The reactivity order generally follows I > Br > OTf >> Cl. libretexts.org The presence of electron-withdrawing groups on the aryl halide can enhance reactivity. libretexts.org For less reactive aryl chlorides, the use of highly active catalyst systems, often employing bulky, electron-rich ligands, is necessary to achieve good yields. nih.govacs.org

Heteroaryl Halides: The coupling of this compound with other heteroaryl halides is a powerful method for synthesizing complex heterobiaryl systems. nih.govnih.gov This transformation is crucial for accessing structures found in many biologically active molecules. However, the presence of Lewis basic nitrogen atoms in some heteroaryl halides can lead to catalyst deactivation, requiring careful optimization of the reaction conditions. organic-chemistry.org The use of continuous-flow conditions has been shown to be effective for the Suzuki-Miyaura cross-coupling of heteroaryl halides with (hetero)arylboronic acids, often with low catalyst loadings. nih.gov

Sulfonyl Fluorides: More recently, sulfonyl fluorides have been explored as electrophilic partners in Suzuki-Miyaura couplings. The reaction of pyridine-2-sulfonyl fluoride (B91410) (PyFluor) with various hetero(aryl) boronic acids and their pinacol (B44631) esters has been reported to generate 2-arylpyridines in modest to good yields. nih.govclaremont.edu This method expands the scope of electrophiles available for coupling with pyridine boronic acids.

Interactive Data Table: Electrophilic Partners for Suzuki-Miyaura Coupling

Electrophile ClassReactivity TrendKey Considerations
Aryl HalidesI > Br > OTf >> ClElectron-withdrawing groups on the halide enhance reactivity.
Heteroaryl HalidesVaries with heterocycleCatalyst deactivation by Lewis basic nitrogens can be a challenge.
Sulfonyl FluoridesEmerging electrophileProvides an alternative to traditional halides and triflates.

Influence of Reaction Conditions (e.g., Solvent Systems, Stoichiometric and Catalytic Bases, Temperature, Additives)

The outcome of the Suzuki-Miyaura coupling of this compound is highly dependent on the specific reaction conditions employed.

Solvent Systems: A variety of solvents can be used, with the choice often depending on the specific substrates and catalyst system. Common solvents include 1,4-dioxane, toluene, and dimethylformamide (DMF). nih.govacs.orgacs.org Aqueous solvent mixtures, such as dioxane/water or toluene/water, are frequently used as water can play a beneficial role in the catalytic cycle. researchgate.netcdnsciencepub.com The use of water can also allow for a "greener" reaction profile. fishersci.co.uk

Bases: The base is a critical component of the Suzuki-Miyaura reaction, playing a key role in the transmetalation step. deepdyve.comacs.org Common inorganic bases include carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH). acs.orgdeepdyve.comnih.gov The strength and stoichiometry of the base can significantly impact the reaction rate and yield. acs.orgdeepdyve.com For instance, strong bases and large cations have been shown to accelerate the coupling of bulky arylboronic acids with halopyridines. acs.org The choice of base can also influence selectivity in reactions with multiple potential coupling sites. deepdyve.com

Temperature: Suzuki-Miyaura reactions are typically conducted at elevated temperatures, often ranging from 80 °C to 120 °C, to ensure a reasonable reaction rate. fishersci.co.uknih.gov However, milder conditions can sometimes be employed with highly active catalyst systems. libretexts.org

Additives: In some cases, additives can be beneficial. For example, the addition of halide salts like tetrabutylammonium (B224687) bromide (TBAB) has been reported to improve reaction outcomes, potentially by stabilizing palladium nanoparticles or forming more reactive palladium-ate complexes. researchgate.netcdnsciencepub.com Conversely, certain additives, such as Lewis acids, can be detrimental to the reaction. cdnsciencepub.com

The development of stereoselective and asymmetric Suzuki-Miyaura couplings involving pyridine derivatives is an area of significant research interest, as it provides access to chiral molecules with important biological activities. researchgate.netacs.org Rhodium-catalyzed asymmetric couplings have been particularly successful in this regard. researchgate.netacs.orgsigmaaldrich.com By using chiral ligands, it is possible to achieve high levels of enantioselectivity in the reaction of pyridine-derived boronic acids with racemic or prochiral electrophiles. researchgate.netacs.org For example, the rhodium-catalyzed asymmetric coupling of a heteroaromatic boronic acid with a racemic bicyclic electrophile has been scaled up to produce over 100 grams of a single diastereomer with high enantiomeric excess. acs.org The 2-chloro substituent on the pyridine ring can play a role in these reactions by rendering the pyridine less Lewis basic, thereby preventing it from strongly binding to and inhibiting the rhodium catalyst. researchgate.net

Other Metal-Catalyzed Cross-Coupling Reactions

Beyond the Suzuki-Miyaura reaction, this compound and related pyridine derivatives can participate in other metal-catalyzed cross-coupling reactions.

The Negishi coupling, which involves the reaction of an organozinc compound with an organic halide or triflate, is a powerful tool for carbon-carbon bond formation. wikipedia.org While 2-pyridyl boron reagents can be challenging to use in Suzuki-Miyaura reactions due to instability and poor reactivity, the corresponding organozinc reagents used in Negishi couplings are often more robust. researchgate.net The Negishi reaction has been successfully applied to the synthesis of pyridine-containing biaryls, including unsymmetrical 2,2'-bipyridines. wikipedia.orgresearchgate.net Palladium catalysts, such as Pd(PPh₃)₄, are commonly employed, and the reaction tolerates a wide range of functional groups. wikipedia.orgresearchgate.net The pyridyl zinc halides required for these couplings can be prepared through transmetalation from pyridyl lithium compounds or by direct reaction of pyridyl halides with activated zinc. orgsyn.org

Chan-Lam Coupling and Copper-Mediated Processes

The Chan-Lam coupling, a copper-catalyzed cross-coupling reaction, provides a powerful method for the formation of carbon-heteroatom bonds. wikipedia.orgorganic-chemistry.org This reaction typically involves the coupling of an aryl boronic acid with an amine or an alcohol to generate secondary aryl amines or aryl ethers, respectively. wikipedia.org A key advantage of the Chan-Lam coupling is its ability to be performed at room temperature and open to the air, offering a milder alternative to palladium-catalyzed methods. wikipedia.orgmarmacs.org The reaction mechanism is thought to involve a copper(III)-aryl-alkoxide or copper(III)-aryl-amide intermediate, which then undergoes reductive elimination to yield the final product. wikipedia.org

In the context of this compound, the boronic acid moiety is the reactive site for Chan-Lam coupling. While specific studies on the Chan-Lam coupling of this exact compound are not extensively detailed in the provided results, the general principles of the reaction are well-established. The reaction's versatility extends to a wide range of substrates, including phenols, amides, imides, and ureas. organic-chemistry.org Copper(II) acetate (B1210297) is a commonly used catalyst, often in the presence of a base and an additive like myristic acid. organic-chemistry.org

Copper-mediated processes, in general, play a significant role in the chemistry of pyridine derivatives. For instance, copper complexes of 2-halo-3-methylpyridine have been synthesized and characterized, demonstrating the interaction of copper with the pyridine nitrogen and the halide. rsc.org Furthermore, copper-catalyzed homocoupling of boronic acids is a relevant, sometimes undesired, side reaction that can occur under similar conditions to cross-coupling reactions. nih.govmdpi.com Understanding the factors that control homocoupling versus cross-coupling is crucial for optimizing synthetic outcomes. nih.gov Studies have shown that the presence of a coordinating base is critical for the transmetalation step from boron to copper. nih.gov Additionally, copper-catalyzed amidation of 2-chloropyridines has been successfully achieved using a CuI/N,N-dimethylcyclohexane-1,2-diamine catalytic system, providing an efficient route to N-(pyridin-2-yl)amides. rsc.org

Reaction Type Catalyst/Reagent Substrates Products Key Features
Chan-Lam CouplingCopper(II) complexesAryl boronic acids, amines, alcoholsAryl amines, Aryl ethersMild conditions, air-tolerant wikipedia.orgorganic-chemistry.org
Copper-Catalyzed AmidationCuI/diamine ligand2-Chloropyridines, amidesN-(Pyridin-2-yl)amidesEfficient C-N bond formation rsc.org
Copper-Catalyzed HomocouplingCopper saltsAryl boronic acidsBiarylsCan be a side reaction in cross-couplings nih.govmdpi.com

Directed C-H Activation and Functionalization

Directed C-H activation has emerged as a powerful strategy for the selective functionalization of otherwise unreactive C-H bonds, offering an atom-economical approach to complex molecule synthesis. In this context, the pyridine scaffold within a molecule can act as a directing group, guiding a metal catalyst to a specific C-H bond for subsequent transformation.

Palladium-Catalyzed sp2 C-H Arylation and Halogenation

Palladium catalysts are widely employed for the C-H arylation of pyridine derivatives. beilstein-journals.orgnih.gov The pyridine nitrogen can act as a directing group, facilitating the ortho-C-H activation and subsequent arylation. nih.gov This methodology has been extended to the synthesis of multiply fused heteroaromatic compounds through intramolecular C-H arylation of pyridine derivatives. beilstein-journals.orgnih.gov For instance, the palladium-catalyzed intramolecular C-H arylation of pyridine amides has been shown to produce cyclized products in good to excellent yields, particularly with the use of a suitable phosphine ligand like PPh3. beilstein-journals.org The reaction conditions often involve a palladium(II) salt, such as Pd(OAc)2, at elevated temperatures. beilstein-journals.org

The scope of palladium-catalyzed C-H arylation also includes pyridine N-oxides, which can be selectively arylated using potassium (hetero)aryltrifluoroborates as coupling partners in a ligand-free system. rsc.orgnih.gov This approach demonstrates broad substrate scope and yields moderate to high amounts of the arylated products. rsc.orgnih.gov

Palladium catalysis is also effective for the directed halogenation of C-H bonds. For example, the palladium-catalyzed C-H halogenation of bipyridine N-oxides has been investigated, where the pyridine ring directs the functionalization. acs.org Using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) with a palladium catalyst allows for the formation of 3-chloro- or 3-bromobipyridine N-oxides in high yields. acs.org The regioselectivity of this reaction can be influenced by steric hindrance. acs.org

Reaction Catalyst System Substrate Type Key Findings
Intramolecular C-H ArylationPd(OAc)2 / PPh3Pyridine amidesSynthesis of fused heterocycles in high yields beilstein-journals.org
C-H ArylationLigand-free Pd(OAc)2Pyridine N-oxidesBroad substrate scope with moderate to high yields rsc.orgnih.gov
C-H HalogenationPd(OAc)2 / NCS or NBSBipyridine N-oxidesHigh yields of halogenated products, sterically influenced acs.org

Ruthenium-Catalyzed sp3 C-H Arylation Directed by Pyridine Scaffolds

Ruthenium catalysts have shown remarkable efficiency in directing the arylation of sp3 C-H bonds, particularly at benzylic positions, using a pyridine scaffold as the directing group. acs.org This method allows for the direct arylation of benzylic amines with arylboronates, showing a significant increase in efficiency when 3-substituted pyridines are used as directing groups. acs.org The reaction proceeds under neutral conditions and demonstrates good functional group tolerance. acs.org Mechanistic studies suggest that the substituent at the 3-position of the pyridine ring favors a conformation that facilitates the C-H insertion step. acs.org

Furthermore, ruthenium-catalyzed protocols have been developed for the direct arylation of benzylic amines using aryl halides as the aryl source, with potassium pivalate (B1233124) being a crucial additive. This transformation selectively occurs at the benzylic sp3 position with minimal competitive sp2 arylation. The pyridine directing group can be subsequently cleaved, providing access to bis-arylated methylamines.

The utility of ruthenium in C-H activation extends to the arylation of diverse aryl carboxylic acids, including pyridine carboxylates, with various aryl halides. acs.orgnih.gov This demonstrates the versatility of ruthenium catalysts in functionalizing different positions of the pyridine ring system through C-H activation. acs.orgnih.gov

Catalyst System Substrate Aryl Source Key Outcome
Ru(0) / 3-Substituted PyridineBenzylic AminesArylboronatesHighly efficient benzylic sp3 arylation acs.org
Ru(II) / 3-Substituted PyridineBenzylic AminesAryl HalidesSelective benzylic sp3 arylation
Ru / LigandPyridine Carboxylic AcidsAryl Halidesortho-C-H arylation of the pyridine ring acs.orgnih.gov

Complementary Transformations on the Pyridine Ring System

Beyond C-H activation, the 2-chloro-3-methylpyridine (B94477) core offers opportunities for a range of other chemical transformations, allowing for further diversification of the molecular scaffold.

Nucleophilic Substitution of the Chlorine Atom

The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic substitution. pipzine-chem.comquimicaorganica.org This reactivity is due to the electron-withdrawing nature of the nitrogen atom in the pyridine ring, which lowers the electron density at the C2 and C4 positions, making them electrophilic. wikipedia.org The reaction proceeds through an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the chlorine, forming an intermediate, followed by the departure of the chloride ion. quimicaorganica.org

A variety of nucleophiles can be employed in these reactions, including alkoxides, thiolates, and amines, to introduce a diverse range of functional groups at the 2-position. wikipedia.org The basicity of the 2-chloro-3-methylpyridine is weaker than that of pyridine due to the electron-withdrawing effect of the chlorine atom, which can influence its reactivity in acid-base and catalytic reactions. pipzine-chem.com

Position on Pyridine Ring Reactivity towards Nucleophiles Mechanism Common Nucleophiles
2 and 4HighAddition-Elimination quimicaorganica.orgAlkoxides, Thiolates, Amines wikipedia.org
3LowVery slow reaction quimicaorganica.org-

Redox Reactions for Derivatization

Redox reactions provide another avenue for the derivatization of the pyridine ring system. Derivatization is a technique used to modify a chemical compound to enhance its properties for analysis or to create new functionalities. researchgate.net In the context of pyridine derivatives, redox reactions can be employed to alter the oxidation state of the nitrogen atom or substituents on the ring.

One common transformation is the N-oxidation of the pyridine nitrogen to form a pyridine N-oxide. wikipedia.org This transformation alters the electronic properties of the ring, making it more susceptible to certain electrophilic substitutions at the 2- and 4-positions. wikipedia.org The N-oxide can later be deoxygenated. wikipedia.org

While specific examples of redox derivatization for this compound were not found in the provided search results, the principles of on-line redox derivatization in analytical techniques like HPLC demonstrate the potential for such transformations to control the retention and separation of analytes. nih.gov This suggests that redox manipulation of the pyridine core could be a valuable tool for both synthesis and analysis.

Cyclization Reactions and Ring Annulation Strategies

The strategic placement of a boronic acid group, a chloro substituent, and a methyl group on the pyridine ring endows this compound with significant potential for constructing fused heterocyclic systems through cyclization and ring annulation reactions. While direct, comprehensive studies on the cyclization reactions of this specific compound are not extensively documented in publicly available literature, its structural motifs suggest plausible pathways for advanced molecular engineering. The inherent reactivity of the boronic acid moiety as a linchpin for carbon-carbon bond formation, coupled with the potential for the chloro and methyl groups to participate in or influence ring-closing events, opens avenues for innovative synthetic strategies.

Hypothetically, intramolecular Suzuki-Miyaura coupling reactions could be a primary strategy for ring annulation. This would involve the initial functionalization of the methyl group or the introduction of a suitable coupling partner at a neighboring position, followed by a palladium-catalyzed intramolecular cyclization. The chloro group can also serve as a handle for introducing functionalities that could subsequently participate in cyclization.

Tandem reactions that combine an initial intermolecular cross-coupling at the boronic acid site with a subsequent intramolecular cyclization onto another part of the pyridine scaffold represent another powerful approach. For instance, coupling with a partner that contains a nucleophilic group could lead to a spontaneous or catalyzed ring closure.

While specific examples for this compound are not readily found, the broader field of pyridine chemistry provides analogous transformations. For example, tandem Suzuki-Miyaura coupling and acid-catalyzed cyclization have been used to prepare polysubstituted furans from vinyl ether boronates and vinyl halides. nih.gov Similarly, palladium-catalyzed tandem reactions of related 2-chloroquinoline-3-carbaldehydes with isocyanides have been reported to form fused systems. These examples highlight the potential for similar strategies to be applied to this compound for the synthesis of novel fused pyridyl scaffolds.

The development of such cyclization and ring annulation strategies is crucial for expanding the chemical space accessible from this versatile building block, enabling the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. Further research into these transformative reactions is needed to fully realize the synthetic potential of this compound.

Mechanistic Investigations of Reactions Involving Pyridylboronic Acids

Elucidation of the Suzuki-Miyaura Cross-Coupling Mechanism

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, catalyzed by a palladium complex. The catalytic cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. musechem.comlibretexts.org

The catalytic cycle commences with the oxidative addition of an organic halide to a palladium(0) complex. libretexts.org This step involves the insertion of the palladium atom into the carbon-halide (C-X) bond, which oxidizes the palladium from its 0 to +2 state, forming an organopalladium(II) intermediate. libretexts.orgwikipedia.org The rate of this step is influenced by the nature of the halide, with reactivity generally decreasing in the order of I > OTf > Br > Cl. libretexts.org The choice of ligand coordinated to the palladium center is also critical; electron-rich and sterically bulky phosphine (B1218219) ligands or N-heterocyclic carbenes can increase the electron density at the metal center, thereby facilitating the oxidative addition. wikipedia.orgrsc.org For instance, sterically hindered, electron-rich biarylphosphine ligands have proven effective in accelerating oxidative addition, particularly for less reactive aryl chlorides. rsc.org

Transmetalation is the crucial step where the organic group from the pyridylboronic acid is transferred to the palladium(II) complex, displacing the halide. rsc.org The exact mechanism of this step has been a subject of considerable debate, with two primary pathways proposed. nih.gov

Boronate Pathway (Path A): This pathway suggests that the boronic acid first reacts with a base to form a more nucleophilic boronate species ([ArB(OH)₃]⁻). This activated boronate then reacts with the arylpalladium(II) halide complex (Ar'PdL₂X) to transfer the aryl group. nih.govyoutube.com

Oxo-Palladium Pathway (Path B): In this alternative mechanism, the base (typically hydroxide (B78521) in aqueous media) reacts with the arylpalladium(II) halide complex to form a more reactive arylpalladium(II) hydroxide complex (Ar'PdL₂OH). This hydroxo complex then reacts directly with the neutral boronic acid. nih.govchembites.org

Systematic studies involving the stoichiometric reactions of isolated palladium complexes have provided significant insight. nih.govnih.gov Research indicates that under conditions common for Suzuki-Miyaura reactions using weak bases and aqueous solvents, the reaction between an arylpalladium hydroxo complex and a boronic acid (Path B) is significantly faster than the reaction between an arylpalladium halide and a trihydroxyborate (Path A). nih.govchembites.orgnih.gov This suggests that the oxo-palladium pathway is the predominant route for transmetalation in many cases. nih.gov

The final step of the catalytic cycle is reductive elimination. In this stage, the two organic groups on the diorganopalladium(II) intermediate couple to form the new carbon-carbon bond of the final product. wikipedia.org This process reduces the palladium center from Pd(II) back to Pd(0), regenerating the active catalyst which can then enter another cycle. musechem.comlibretexts.org This step generally proceeds with retention of stereochemistry. wikipedia.org The properties of the ancillary ligands, such as their steric bulk, also play an important role in promoting this final bond-forming step. wikipedia.org

Understanding Side Reactions and Decomposition Pathways

Alongside the productive Suzuki-Miyaura coupling, pyridylboronic acids can participate in undesirable side reactions, most notably protodeboronation and oxidative homocoupling.

Protodeboronation is a common decomposition pathway for organoboronic acids, involving the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. wikipedia.org The susceptibility to this side reaction is highly dependent on the structure of the boronic acid and the reaction conditions. wikipedia.org

Mechanistic Studies: The mechanism of protodeboronation is strongly influenced by pH. ed.ac.uk

Acid-Catalyzed: Under acidic conditions, protodeboronation can occur via protonolysis of the C-B bond. ed.ac.uk

Base-Catalyzed: In basic media, the reaction proceeds through the formation of a boronate intermediate, which then reacts with a proton source like water. ed.ac.ukacs.org

Zwitterionic Pathway: Basic heteroaromatic boronic acids, particularly 2-pyridylboronic acids, can exhibit an additional, rapid protodeboronation mechanism under neutral pH conditions. wikipedia.org This occurs through the formation of a zwitterionic intermediate that undergoes unimolecular fragmentation of the C-B bond. wikipedia.orged.ac.uk

Notably, 3- and 4-pyridylboronic acids, the parent class for 2-Chloro-3-methylpyridine-4-boronic acid, are significantly more stable and less prone to protodeboronation compared to their 2-pyridyl counterparts. ed.ac.ukacs.orgacs.orgresearchgate.net Studies have shown that while 2-pyridylboronic acid undergoes rapid protodeboronation at neutral pH (half-life of ~25-50 seconds at 70°C), 3- and 4-pyridylboronic acids are very stable under similar conditions. ed.ac.ukacs.orgnih.gov

Factors Influencing Rate: Several factors can affect the rate of protodeboronation, and understanding them is key to minimizing this side reaction.

FactorEffect on Protodeboronation RateCitation
pH Highly influential; rate is minimized at specific pH values depending on the substrate. For many arylboronic acids, stability is greatest at neutral pH where both acid- and base-catalyzed pathways are slow. For 2-pyridylboronic acids, the rate is maximal at neutral pH due to the zwitterionic pathway. wikipedia.orged.ac.uk
Temperature Higher temperatures generally increase the rate of decomposition. reddit.com
Substituent Position The position of the boronic acid group on the pyridine (B92270) ring is critical. 2-pyridylboronic acids are highly unstable, while 3- and 4-pyridyl derivatives are much more stable. ed.ac.ukacs.orgacs.orgresearchgate.net
Electronic Effects Electron-withdrawing groups on the aromatic ring can influence the rate, though the effect depends on the specific mechanism. ed.ac.uk
Additives Lewis acid additives like copper and zinc salts can either attenuate (in the case of 2-pyridyl) or accelerate protodeboronation depending on the specific heterocycle. ed.ac.ukacs.orgnih.gov

Strategies for Suppression: To combat protodeboronation and improve the efficiency of cross-coupling reactions, several strategies have been developed.

Use of Boronic Esters: Converting boronic acids to esters, such as pinacol (B44631) esters or N-methyliminodiacetic acid (MIDA) boronates, increases their stability. researchgate.neted.ac.uk These derivatives can act as "slow-release" sources of the active boronic acid, keeping its concentration low during the reaction and thus minimizing decomposition. wikipedia.orgresearchgate.net

Catalyst and Reaction Optimization: Designing highly active catalysts that promote rapid catalytic turnover ensures that the desired cross-coupling reaction outcompetes the slower protodeboronation pathway. wikipedia.orgnih.gov Optimizing reaction conditions, such as temperature and the choice of base, is also crucial. reddit.com

Anhydrous Conditions: Since water is a proton source for several protodeboronation pathways, running reactions under anhydrous conditions can suppress this side reaction. ed.ac.uk

Another potential side reaction is the oxidative homocoupling of the pyridylboronic acid, which leads to the formation of a symmetrical bipyridyl species. rsc.org This reaction is essentially a coupling of two molecules of the organoboron reagent with each other, rather than with the organic halide.

This process can be promoted by the palladium catalyst itself or by other metals like copper, often in the presence of an oxidant such as air (O₂). rsc.orgnih.gov The mechanism is thought to involve two successive transmetalations onto the metal center, followed by reductive elimination to form the homocoupled product. nih.gov The formation of these homocoupling byproducts can be suppressed through the careful selection of ligands. For example, the use of BINAP as a ligand has been shown to suppress homocoupling and favor the desired cross-coupling product. nih.gov

Mechanistic Insights into C-H Activation Processes with Pyridine Directing Groups

The functionalization of C-H bonds, traditionally considered unreactive, has become a significant area of research in organic synthesis. Transition metal-catalyzed reactions that utilize a directing group to achieve regioselectivity are a cornerstone of this field. The nitrogen atom of a pyridine ring is a common and effective directing group, capable of coordinating to a metal center and facilitating the activation of a C-H bond, typically at the ortho position.

In a general mechanistic scenario, the pyridine nitrogen coordinates to a transition metal catalyst, such as palladium, rhodium, or iridium. This initial coordination brings the metal center in close proximity to the C-H bonds on the pyridine ring or on a substituent attached to it. This proximity allows for the cleavage of a specific C-H bond and the formation of a metallacyclic intermediate. This process is often referred to as cyclometalation.

Recent studies have explored more complex systems where a Lewis acidic group, such as a boryl group, works in concert with a transition metal. In these cooperative systems, the pyridine nitrogen can coordinate to the Lewis acid (e.g., the boron atom of a boryl pincer ligand), which in turn directs the transition metal to the ortho C-H bond. acs.orgnih.gov This mode of activation provides a different "topology of direction" compared to the classical mechanism where the directing group and the C-H bond interact with the same metal center. acs.orgnih.gov

Computational studies, such as Density Functional Theory (DFT), have been instrumental in elucidating the energetics of these pathways. For instance, calculations have shown that the direct addition of a pyridine C-H bond to a metal center without the directing effect of a coordinating group can have a prohibitively high activation barrier. acs.org The coordination of the pyridine nitrogen significantly lowers this barrier, making the C-H activation feasible under milder conditions.

Kinetic isotope effect (KIE) studies are another powerful tool for probing these mechanisms. A significant KIE (kH/kD > 1) when a C-H bond is replaced by a C-D bond suggests that the C-H bond cleavage is involved in the rate-determining step of the reaction.

While these principles are well-established for a variety of pyridine-containing substrates, the specific electronic and steric effects of the chloro and methyl substituents on this compound would undoubtedly influence its reactivity in any potential C-H activation scenario. However, without dedicated studies on this compound, any discussion of its specific mechanistic behavior remains speculative.

Applications in the Synthesis of Complex Molecular Architectures

Utilization as a Versatile Building Block in Complex Organic Synthesis

Boronic acids are recognized as exceptionally useful building blocks in modern organic synthesis due to their stability, low toxicity, and versatile reactivity. organic-chemistry.orgnih.gov 2-Chloro-3-methylpyridine-4-boronic acid exemplifies this utility, serving as a multifunctional component for constructing intricate molecules. researchgate.net The presence of both a boronic acid group, primarily used in palladium-catalyzed cross-coupling reactions, and a chloro substituent, which can undergo separate transformations, allows for a programmed, stepwise approach to synthesis. researchgate.net

The stability of boronic acids can be a challenge in multistep syntheses; however, derivatives like N-methyliminodiacetic acid (MIDA) boronates offer a solution by providing exceptional stability to a wide range of reagents and purification techniques like chromatography. nih.gov This allows for the boronic acid functionality to be carried through multiple synthetic steps before its final, intended use in a coupling reaction, enabling the creation of highly complex boronic acid building blocks from simpler starting materials. nih.gov This principle enhances the value of precursors like this compound in synthetic campaigns targeting complex molecular targets.

Precursors for Diverse Substituted Pyridine (B92270) Derivatives

The structure of this compound is primed for creating a wide array of substituted pyridine derivatives. The pyridine core is a privileged scaffold found in numerous pharmaceutical and agricultural products. researchgate.net The compound offers at least two distinct points for modification: the boronic acid at the 4-position and the chlorine atom at the 2-position.

The boronic acid group is an excellent handle for introducing a carbon-carbon bond via the Suzuki-Miyaura cross-coupling reaction. organic-chemistry.orgyoutube.com This allows for the attachment of various aryl or vinyl groups at this position. Concurrently or sequentially, the chloro group at the 2-position can be targeted. Halopyridines are common substrates in palladium-catalyzed reactions, allowing for a second, different group to be introduced through another cross-coupling event. researchgate.net This dual reactivity enables the synthesis of di- or tri-substituted pyridines with precise control over the substituent placement, leading to libraries of novel pyridine-based compounds. researchgate.net

Construction of Biaryl and Heterobiaryl Systems, including Bipyridines

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, particularly in the synthesis of biaryl and heterobiaryl compounds which are prevalent in biologically active molecules and advanced materials. organic-chemistry.org this compound is an ideal substrate for this reaction, serving as the organoboron partner. organic-chemistry.org

By coupling this boronic acid with various aryl and heteroaryl halides, chemists can efficiently construct complex heterobiaryl systems. organic-chemistry.orgresearchgate.net A particularly important application is the synthesis of bipyridines, which are formed when the coupling partner is another pyridine derivative. mdpi.com Bipyridine units are critical ligands in coordination chemistry and are integral components of many functional materials and pharmaceutical compounds. researchgate.netmdpi.com The development of highly active and stable palladium catalysts has overcome many challenges associated with the coupling of nitrogen-containing heterocycles, making reagents like this compound highly effective partners in these transformations. organic-chemistry.org

Table 2: Synthetic Applications and Resulting Structures

Section Synthetic Transformation Coupling Partner Example Resulting Structure/System
5.2 Suzuki-Miyaura Coupling Phenyl bromide 2-Chloro-4-phenyl-3-methylpyridine
5.2 Nucleophilic Substitution An amine (R₂NH) 2-(Dialkylamino)-3-methylpyridine-4-boronic acid
5.3 Suzuki-Miyaura Coupling Bromopyridine Chloro-methyl-bipyridine
5.3 Suzuki-Miyaura Coupling Bromo-benzene derivative Substituted 2-Chloro-3-methyl-4-aryl-pyridine
5.4 Multi-step Synthesis Various Substituted pyridine cores for agrochemicals

| 5.5 | Ligand Synthesis | Bromo-pyridine derivative | Bipyridine ligands for metal complexes |

Role in the Synthesis of Agrochemical Intermediates

Substituted pyridine rings are a cornerstone of the agrochemical industry, forming the core of many modern herbicides and fungicides. researchgate.netresearchgate.net Key agrochemicals such as diflufenican, nicosulfuron, and flazasulfuron (B46402) are built upon a substituted pyridine framework. google.com The synthesis of these complex molecules requires versatile and efficient methods for constructing the central heterocyclic core.

While direct synthetic routes may vary, intermediates like this compound are valuable tools for accessing the necessary substituted pyridine structures. The ability to use Suzuki and other cross-coupling reactions allows for the modular and high-yield assembly of the pyridine core with the required peripheral functional groups. researchgate.net Related compounds like 4-bromo-2-chloro-3-methylpyridine (B594563) are noted as key starting materials in the synthesis of new, effective pesticides. pipzine-chem.com The boronic acid derivative provides a modern, often more efficient, alternative to classical methods, facilitating the development of next-generation agrochemical products.

Contributions to the Development of Novel Organic Materials

The development of new organic materials with tailored electronic, optical, or catalytic properties often relies on the incorporation of specific structural motifs. Nitrogen-containing heteroaromatics, especially pyridines and bipyridines, are crucial building blocks in this field. researchgate.netresearchgate.net These units can influence the photophysical properties of a molecule, act as ligands for catalytically active metal centers, or form the basis of conductive polymers.

This compound contributes to this field by providing a reliable route to complex pyridine and bipyridine structures. mdpi.com The synthesis of asymmetrically substituted bipyridines, for example, is critical for creating ligands that can form metal complexes with specific physical and chemical properties. researchgate.net These complexes are used in applications ranging from catalysis to light-emitting diodes (LEDs) and sensors. The ability to systematically modify the pyridine structure using this building block allows researchers to fine-tune the properties of the final material. mdpi.com

Challenges and Future Perspectives in Pyridylboronic Acid Chemistry

Addressing Instability and Reactivity Issues of 2-Pyridyl Boron Reagents

A significant challenge in the use of pyridylboronic acids, particularly those with the boronic acid group at the 2- or 6-position, is their inherent instability. researchgate.net These compounds are often prone to protodeboronation, a process where the carbon-boron bond is cleaved by a proton source, leading to the formation of the corresponding unsubstituted pyridine (B92270) and boric acid. researchgate.net This decomposition pathway is often accelerated by the conditions typically employed in cross-coupling reactions, such as the presence of base and heat.

For 4-pyridylboronic acids like 2-Chloro-3-methylpyridine-4-boronic acid, the stability is generally greater than that of their 2-pyridyl counterparts. However, the presence of substituents on the pyridine ring can influence the electronic properties and steric environment, which in turn affects the stability of the C-B bond. The electron-withdrawing nature of the chlorine atom at the 2-position and the electron-donating methyl group at the 3-position create a complex electronic environment that can impact the susceptibility of the boronic acid to decomposition.

To mitigate these instability issues, a common strategy is the in situ formation of the boronic acid or the use of more stable boronate esters, such as pinacol (B44631) esters. For instance, the pinacol ester of the isomeric compound, 2-Chloro-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, is commercially available, suggesting that this is a viable strategy for stabilizing the boronic acid moiety. cymitquimica.com The use of N-methyliminodiacetic acid (MIDA) boronates is another advanced strategy that provides air-stable, crystalline solids that slowly release the active boronic acid under reaction conditions, minimizing decomposition.

Table 1: Properties of this compound and Related Isomers

Compound NameMolecular FormulaMolecular Weight ( g/mol )Form
This compoundC6H7BClNO2171.39Solid (predicted)
2-Chloro-3-methylpyridine-5-boronic acidC6H7BClNO2171.39Solid
2-Chloropyridine-4-boronic acidC5H5BClNO2157.36Solid
2-Chloro-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridineC12H17BClNO2253.53Not specified

Data compiled from supplier information. cymitquimica.com

Development of More Robust and Sustainable Synthetic Routes

The development of efficient, scalable, and sustainable methods for the synthesis of this compound is crucial for its widespread application. Traditional methods for preparing pyridylboronic acids often involve halogen-metal exchange of the corresponding halopyridine at low temperatures followed by quenching with a borate (B1201080) ester. For this compound, this would likely involve the lithiation or magnesiation of a 4-halo-2-chloro-3-methylpyridine precursor. However, such methods can have limitations regarding functional group tolerance and the use of cryogenic temperatures and pyrophoric reagents, which are not ideal for large-scale synthesis. cymitquimica.com

More modern and sustainable approaches focus on transition metal-catalyzed C-H borylation. This method allows for the direct conversion of a C-H bond on the pyridine ring to a C-B bond, often with high regioselectivity. Iridium or rhodium-based catalysts are commonly employed for this transformation. The synthesis of this compound via this route would involve the direct borylation of 2-chloro-3-methylpyridine (B94477). The directing effects of the chloro and methyl substituents would be critical in achieving the desired regioselectivity at the 4-position.

Another robust method is the palladium-catalyzed Miyaura borylation, which involves the cross-coupling of a halopyridine with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B2pin2). nih.gov This reaction is generally tolerant of a wide range of functional groups and offers a reliable route to the corresponding boronate ester. The synthesis of this compound pinacol ester could be envisioned starting from 2-chloro-4-halo-3-methylpyridine.

Table 2: Comparison of Synthetic Routes to Pyridylboronic Acids

Synthetic RouteStarting MaterialsKey ReagentsGeneral AdvantagesGeneral Challenges
Halogen-Metal ExchangeHalopyridineOrganolithium or Grignard reagents, Borate esterCost-effective for large scaleCryogenic temperatures, Low functional group tolerance
C-H BorylationPyridineIr or Rh catalysts, Diboron reagentAtom economical, Direct functionalizationCatalyst cost, Regioselectivity control
Miyaura BorylationHalopyridinePd catalyst, Diboron reagentHigh functional group toleranceAvailability of halopyridine precursor

Expansion of Catalytic Systems for Challenging Coupling Partners and Conditions

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, and pyridylboronic acids are key substrates in this process. organic-chemistry.org However, the coupling of pyridylboronic acids, including substituted variants like this compound, can be challenging. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. researchgate.net Furthermore, the electronic properties of the pyridine ring, influenced by the chloro and methyl substituents, can affect the efficiency of the transmetalation step in the catalytic cycle.

To overcome these challenges, significant effort has been dedicated to the development of specialized catalytic systems. The use of bulky, electron-rich phosphine (B1218219) ligands, such as those from the Buchwald and Fu research groups, has proven effective in promoting the coupling of challenging substrates. researchgate.net These ligands can stabilize the palladium center and facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. For the coupling of this compound, a catalyst system composed of a palladium precursor (e.g., Pd(OAc)2 or Pd2(dba)3) and a ligand like SPhos, XPhos, or RuPhos would be a logical starting point. nih.gov

The choice of base and solvent is also critical for a successful Suzuki-Miyaura coupling. Inorganic bases like K2CO3 or K3PO4 are commonly used. researchgate.net The reaction solvent can influence the solubility of the reactants and the stability of the boronic acid. Aprotic polar solvents like dioxane, THF, or DMF are often employed. In some cases, the addition of water as a co-solvent can be beneficial. researchgate.net

Exploration of New Reaction Architectures and Functionalization Strategies

Beyond the traditional Suzuki-Miyaura coupling, there is growing interest in exploring new reaction architectures and functionalization strategies for pyridylboronic acids. One area of development is the use of these compounds in other types of cross-coupling reactions, such as the Chan-Lam coupling for the formation of C-N or C-O bonds.

Furthermore, the chloro and methyl groups on the this compound scaffold offer opportunities for sequential functionalization. For instance, after a Suzuki-Miyaura coupling at the 4-position, the chloro group at the 2-position could potentially undergo a subsequent nucleophilic aromatic substitution (SNAr) or another cross-coupling reaction. This would allow for the rapid construction of highly substituted and complex pyridine derivatives from a single building block.

Advanced Spectroscopic and Computational Chemistry for Mechanistic Prediction and Design of Pyridine Boronic Acid Transformations

A deeper understanding of the reaction mechanisms involved in the synthesis and coupling of this compound is essential for the rational design of improved catalysts and reaction conditions. Advanced spectroscopic techniques, such as in situ NMR and IR spectroscopy, can provide valuable insights into the speciation of the catalyst and substrates during the reaction, helping to identify key intermediates and decomposition pathways. nih.gov

Computational chemistry, particularly density functional theory (DFT), has emerged as a powerful tool for studying the thermodynamics and kinetics of complex catalytic cycles. researchgate.netbiorxiv.org DFT calculations can be used to model the various steps of the Suzuki-Miyaura reaction, including oxidative addition, transmetalation, and reductive elimination. By calculating the energy barriers for these steps, researchers can predict the efficiency of different catalyst systems and understand the role of ligands, solvents, and substituents on the pyridine ring. biorxiv.org For this compound, computational studies could elucidate the influence of the chloro and methyl groups on the stability of the C-B bond and the energetics of the catalytic cycle. Such studies can also help in predicting potential side reactions, like protodeboronation, and guide the development of more stable and reactive boronate derivatives. researchgate.net

Q & A

Q. What are the common synthetic routes for 2-chloro-3-methylpyridine-4-boronic acid, and how do reaction conditions influence yield?

The synthesis typically involves halogenation and boronic acid functionalization. For example, Suzuki-Miyaura coupling precursors may require halogenated pyridine intermediates (e.g., 3-bromo-6-chloroimidazo[1,2-a]pyridine) reacted with boronic acid pinacol esters under palladium catalysis . Key variables include:

  • Catalyst selection : Bis(triphenylphosphine)palladium(II) chloride is often used (1-5 mol%) .
  • Solvent system : 1,4-Dioxane/water mixtures at 100°C for 16 hours are standard for cross-coupling .
  • Base choice : Sodium carbonate (2 eq.) ensures deprotonation and stabilizes intermediates .
    Yield optimization requires monitoring purity via HPLC (>95%) and adjusting stoichiometry of boronic acid derivatives (1.05 eq. relative to halogenated substrates) .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological steps include:

  • Analytical HPLC : Use C18 columns with acetonitrile/water gradients to detect impurities (<3% by area) .
  • NMR spectroscopy : 11^{11}B NMR (δ ~30 ppm for boronic acid) and 1^{1}H NMR (pyridinium protons at δ 7.5–8.5 ppm) confirm functional groups .
  • Mass spectrometry : ESI-MS in negative mode ([M–H]⁻ ion at m/z 185.4) verifies molecular weight .
  • Elemental analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values (C₆H₇BClNO₃) .

Advanced Research Questions

Q. What strategies mitigate hygroscopicity and instability during storage of this compound?

The compound’s boronic acid group is prone to hydrolysis. Recommendations include:

  • Storage conditions : Keep at 0–6°C in sealed, argon-purged containers to prevent oxidation .
  • Stabilizers : Co-crystallize with pinacol to form boronate esters, which are hydrolytically stable .
  • Quality monitoring : Periodically test via 11^{11}B NMR to detect boroxine formation (δ ~18 ppm) .

Q. How can computational modeling guide the design of derivatives for targeted biological activity?

Density functional theory (DFT) calculations predict reactivity and binding:

  • Electrostatic potential maps : Identify nucleophilic sites (e.g., chlorine at C2) for functionalization .
  • Docking studies : Screen against bacterial enzymes (e.g., E. coli MurB) to prioritize derivatives with low binding energy (ΔG < −7 kcal/mol) .
  • ADMET profiling : Use QSAR models to optimize logP (<3) and polar surface area (>60 Ų) for blood-brain barrier penetration .

Q. How should researchers address contradictions in reported reactivity of this compound in cross-coupling reactions?

Discrepancies in catalytic efficiency (e.g., Pd(OAc)₂ vs. PdCl₂(PPh₃)₂) may arise from:

  • Substrate inhibition : Chlorine at C2 can coordinate Pd, reducing turnover. Mitigate by adding ligands like XPhos (10 mol%) .
  • Solvent effects : Replace dioxane with THF to improve solubility of electron-deficient pyridines .
  • Base optimization : Switch from Na₂CO₃ to Cs₂CO₃ for stronger deprotonation in non-polar media .
    Validate adjustments using kinetic studies (initial rate analysis) and in situ IR monitoring of boronic acid consumption .

Method Development Questions

Q. What protocols enable regioselective functionalization of the pyridine ring in this compound?

Achieving regioselectivity requires:

  • Directed ortho-metalation : Use LDA (2 eq.) at −78°C to deprotonate C5, followed by electrophilic quenching (e.g., DMF for formylation) .
  • Protection-deprotection : Temporarily convert the boronic acid to a pinacol ester to prevent interference during lithiation .
  • Cross-coupling selectivity : Suzuki reactions favor C4-boronic acid coupling, but C2-chloro can be displaced via Buchwald-Hartwig amination .

Q. How can researchers validate the absence of boroxine formation in synthetic batches?

Boroxines (trimers) form under anhydrous conditions. Detection methods include:

  • TGA analysis : Boroxines exhibit weight loss at 150–200°C due to decomposition .
  • FT-IR : B-O-B stretching vibrations at 680–720 cm⁻¹ indicate trimerization .
  • Crystallography : Single-crystal X-ray diffraction (e.g., SHELXL refinement) confirms monomeric structure .

Data Interpretation Challenges

Q. How should unexpected byproducts in Suzuki-Miyaura reactions with this compound be analyzed?

Common byproducts and solutions:

  • Protodeboronation : Detect via GC-MS (parent boronic acid absent). Add phase-transfer catalysts (e.g., TBAB) to stabilize intermediates .
  • Homocoupling : Caused by oxidative conditions. Use degassed solvents and reduce Pd loading to <1 mol% .
  • Chlorine displacement : Replace Pd catalysts with Ni(COD)₂ for selective C-B coupling without C-Cl cleavage .

Q. What statistical approaches resolve discrepancies in biological activity data across studies?

  • Meta-analysis : Pool IC₅₀ values from cytotoxicity assays (e.g., MTT) using random-effects models to account for variability .
  • Principal Component Analysis (PCA) : Correlate structural features (e.g., Cl position, logD) with activity trends .
  • Dose-response normalization : Use Hill slopes to differentiate specific vs. nonspecific binding in enzyme inhibition assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.